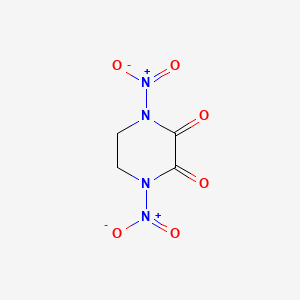
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
The structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine makes it a useful building block in the synthesis of other complex organic compounds . Its unique structure can be used to create a variety of derivatives, potentially expanding its range of applications .
Antimicrobial Activity
Compounds similar to 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine, such as those containing a 3-fluoro-4-methoxyphenyl group, have shown good antimicrobial activity . This suggests that 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine could potentially be used in the development of new antimicrobial agents .
Pharmacological Research
The 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine compound could be of interest in pharmacological research due to its structural similarity to other biologically active compounds . It could be used as a starting point for the development of new drugs or therapeutic agents .
Chemical Research
As a relatively complex organic compound, 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine could be used in chemical research to study reactions, mechanisms, and synthesis methods .
Educational Purposes
In educational settings, this compound could be used to demonstrate various chemical reactions and synthesis methods, helping students understand complex organic chemistry concepts .
Industrial Applications
While specific industrial applications for this compound are not well-documented, it’s possible that it could be used in the production of certain types of polymers, dyes, or other chemical products .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDZTQWKXHIFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)


![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)



